N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-fluorobenzamide
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Overview
Description
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-fluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a dimethylamino group and a methoxy group, along with a fluorobenzamide moiety. Its unique structure imparts distinct chemical properties, making it valuable for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-fluorobenzamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the dimethylamino and methoxy groups. The final step involves the coupling of the pyrimidine derivative with 3-fluorobenzoyl chloride under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A pyridine derivative with similar catalytic properties.
N,N-Dimethyl-4-aminopyridine: Another pyridine-based compound with comparable reactivity.
Uniqueness
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-fluorobenzamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c1-19(2)12-11(8-16-14(18-12)21-3)17-13(20)9-5-4-6-10(15)7-9/h4-8H,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHRHGRXMGMXMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC(=CC=C2)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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